

An In-depth Technical Guide to Biotin-PEG4-MeTz: Properties and Applications

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Compound of Interest

Compound Name: Biotin-PEG4-MeTz

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of Biotin-PEG4-Methyltetrazine (**Biotin-PEG4-MeTz**), a key reagent in modern bioconjugation and chemical biology. This document details its physicochemical characteristics, reaction kinetics, and stability, alongside detailed protocols for its use in labeling and pull-down assays.

Core Properties of Biotin-PEG4-MeTz

Biotin-PEG4-MeTz is a versatile molecule that combines the high-affinity binding of biotin to streptavidin with the highly efficient and bioorthogonal reactivity of methyltetrazine. The polyethylene glycol (PEG) linker enhances its solubility in aqueous solutions and provides spatial separation between the biotin and the reactive moiety, minimizing steric hindrance.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **Biotin-PEG4-MeTz** is presented in Table 1. These values are compiled from various commercial suppliers and may vary slightly between batches.

Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₄₆ N ₈ O ₇ S	[3]
Molecular Weight	674.82 g/mol	[3]
Appearance	Purple to red solid	[2]
Purity	>95% (typically determined by HPLC)	[2]
Solubility	Good solubility in DMSO and DMF. The PEG linker improves overall solubility.[1]	[2]
Storage	Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous DMSO may be stable for several months at -20°C. In aqueous solutions, stability is pH-dependent.	[4]

Chemical Structure

The chemical structure of **Biotin-PEG4-MeTz** consists of a biotin molecule linked via a 4-unit polyethylene glycol (PEG4) spacer to a methyltetrazine group.

Caption: Chemical structure of **Biotin-PEG4-MeTz**.

The Bioorthogonal Reaction: Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA)

Biotin-PEG4-MeTz participates in a highly efficient and selective bioorthogonal reaction with trans-cyclooctene (TCO) and its derivatives. This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is characterized by exceptionally fast kinetics and the ability to proceed in complex biological media without interfering with native cellular processes.[3]

The reaction is catalyst-free and proceeds rapidly at physiological temperature and pH, forming a stable covalent bond.[3] The second-order rate constants for the reaction between tetrazines and TCO are among the highest of all bioorthogonal reactions, often exceeding $800 \text{ M}^{-1}\text{s}^{-1}$. [3]

Caption: Reaction of **Biotin-PEG4-MeTz** with a TCO-modified molecule.

Experimental Protocols

General Considerations for Bioconjugation

- **Solvent:** **Biotin-PEG4-MeTz** is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent such as DMSO or DMF to prepare a concentrated stock solution. The final concentration of the organic solvent in the reaction mixture should be minimized (typically <10%) to avoid denaturation of proteins.
- **pH:** While the iEDDA reaction can proceed over a range of pH values, the stability of the tetrazine ring can be pH-dependent. Some tetrazines show increased degradation at basic pH.[5] For most applications with proteins, a pH between 7.0 and 8.5 is recommended.
- **Temperature:** The reaction is typically performed at room temperature or 37°C. Lower temperatures (4°C) can also be used, but may require longer reaction times.
- **Molar Ratio:** The optimal molar ratio of **Biotin-PEG4-MeTz** to the TCO-modified molecule will depend on the specific application and the concentration of the reactants. A molar excess of **Biotin-PEG4-MeTz** (e.g., 5-20 fold) is often used to ensure complete labeling of the TCO-modified molecule.

Protocol for Labeling a TCO-Modified Antibody

This protocol provides a general guideline for labeling an antibody that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

- TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
- **Biotin-PEG4-MeTz**

- Anhydrous DMSO or DMF
- Purification system (e.g., size exclusion chromatography, dialysis, or spin filtration columns) [\[6\]](#)

Procedure:

- Prepare a stock solution of **Biotin-PEG4-MeTz**: Dissolve **Biotin-PEG4-MeTz** in anhydrous DMSO or DMF to a final concentration of 10 mM.
- Reaction Setup:
 - In a microcentrifuge tube, add the TCO-modified antibody to the desired final concentration in the reaction buffer.
 - Add the calculated volume of the **Biotin-PEG4-MeTz** stock solution to the antibody solution to achieve the desired molar excess. Gently mix by pipetting.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C.
- Purification: Remove the excess, unreacted **Biotin-PEG4-MeTz** from the labeled antibody using a suitable purification method.[\[6\]](#) Common methods include:
 - Size Exclusion Chromatography (SEC): Use a desalting column appropriate for the volume of the reaction.
 - Dialysis: Dialyze the reaction mixture against a large volume of PBS overnight at 4°C.
 - Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the antibody.[\[7\]](#)
- Quantification: Determine the degree of labeling (DOL), which is the average number of biotin molecules per antibody, using methods such as the HABA assay or mass spectrometry.

Caption: Workflow for labeling a TCO-modified antibody.

Protocol for a Streptavidin Pull-Down Assay

This protocol describes the use of the biotinylated antibody for capturing its target antigen from a complex mixture.

Materials:

- Biotinylated antibody
- Cell lysate or other sample containing the target antigen
- Streptavidin-coated magnetic beads or agarose resin
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

- Incubation of Bait and Prey:
 - Incubate the biotinylated antibody (bait) with the cell lysate (prey) for 1-4 hours at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.
- Capture of the Complex:
 - Add streptavidin-coated beads to the mixture and incubate for an additional 1 hour at 4°C with gentle rotation.
- Washing:
 - Pellet the beads using a magnetic stand or centrifugation.
 - Remove the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
- Elution:

- Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the target antigen.

Caption: Workflow for a streptavidin pull-down assay.

Applications in Research and Drug Development

The unique properties of **Biotin-PEG4-MeTz** make it a valuable tool in a wide range of applications:

- PROTACs (Proteolysis Targeting Chimeras): **Biotin-PEG4-MeTz** can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.^[4]
- Antibody-Drug Conjugates (ADCs): The efficient and site-specific conjugation capabilities of the iEDDA reaction are advantageous in the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.
- Protein-Protein Interaction Studies: **Biotin-PEG4-MeTz** is used to biotinylate proteins of interest for use in pull-down assays, co-immunoprecipitation, and other techniques to study protein interactions.
- Cell Surface Labeling: The hydrophilic nature of the PEG linker helps to ensure that the reagent remains in the extracellular space, allowing for the specific labeling of cell surface proteins.
- Immunoassays: Biotinylated detection reagents are widely used in various immunoassay formats, such as ELISA, to enhance signal amplification.
- Fluorescence Imaging: By using a fluorescently labeled streptavidin in conjunction with a biotinylated probe, researchers can visualize the localization of target molecules within cells or tissues.

Stability and Storage

Proper handling and storage of **Biotin-PEG4-MeTz** are crucial for maintaining its reactivity.

- **Solid Form:** When stored as a solid at -20°C, protected from light and moisture, the compound is stable for at least 6-12 months.[4]
- **Stock Solutions:** Concentrated stock solutions in anhydrous DMSO can be stored at -20°C for several months.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
- **Aqueous Solutions:** The stability of the tetrazine moiety in aqueous solutions can be influenced by pH and the presence of nucleophiles.[5] While generally stable at neutral pH, prolonged incubation in basic conditions may lead to degradation.[5] For applications requiring long incubation times in aqueous buffers, it is advisable to use freshly prepared solutions.

Conclusion

Biotin-PEG4-MeTz is a powerful and versatile reagent that has become indispensable in the fields of chemical biology, drug discovery, and diagnostics. Its combination of a high-affinity biotin tag, a biocompatible PEG linker, and a highly reactive methyltetrazine group enables efficient and specific labeling of a wide range of molecules. The detailed information and protocols provided in this guide are intended to assist researchers in effectively utilizing this valuable tool in their scientific endeavors.

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